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Guanyl Urea-15N4 Hydrochloride

Cat. No.: B13843237
M. Wt: 142.53 g/mol
InChI Key: IFVXVYPDZQJILI-XHQOJWOGSA-N
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Description

Overview of Guanyl Urea (B33335) Chemistry and its Derivatives in Research Context

Guanyl urea, also known as amidinourea or dicyandiamidine, is a derivative of both urea and guanidine (B92328). smolecule.comsielc.com Its structure features a urea group linked to a guanidine functional group. smolecule.com This combination of functional groups imparts unique chemical properties that have been explored in various research and industrial contexts.

Historically, guanyl urea has been used in agriculture as a slow-release nitrogen fertilizer, owing to its ability to gradually break down and provide nitrogen to plants. sielc.com It also serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. sielc.com The synthesis of guanyl urea can be achieved through the hydrolysis of dicyandiamide (B1669379) in the presence of an acid. google.com

In a biomedical context, guanyl urea is recognized as a major metabolite of metformin (B114582), a widely prescribed drug for type 2 diabetes. smolecule.com As such, its presence in environmental samples, particularly in wastewater, is often monitored as an indicator of pharmaceutical contamination. smolecule.com Research into the thermal decomposition of guanyl urea derivatives, such as guanylurea (B105422) dicyanamide, has shown that they can serve as precursors for the synthesis of materials like graphitic carbon nitride, with melamine (B1676169) being a key intermediate in this process. uni-muenchen.deacs.org Furthermore, polymers incorporating the guanylurea backbone have been investigated for their antimicrobial properties. nih.gov

Rationale for ¹⁵N₄ Labeling in Guanyl Urea Hydrochloride for Mechanistic and Analytical Investigations

The specific labeling of Guanyl Urea Hydrochloride with four ¹⁵N stable isotopes (¹⁵N₄) significantly enhances its utility in advanced research, particularly in studies utilizing mass spectrometry. The rationale for this extensive labeling is multifaceted:

Enhanced Mass Shift: Each incorporated ¹⁵N atom increases the mass of the molecule by one atomic mass unit compared to the natural ¹⁴N atom. With four ¹⁵N atoms, Guanyl Urea-¹⁵N₄ Hydrochloride has a mass that is four units higher than its unlabeled counterpart. This substantial mass shift makes it easily distinguishable from the endogenous (unlabeled) guanyl urea in complex biological or environmental samples, minimizing spectral overlap and improving the signal-to-noise ratio.

Internal Standard for Quantification: Guanyl Urea-¹⁵N₄ Hydrochloride is an ideal internal standard for the accurate quantification of unlabeled guanyl urea using the isotope dilution method. smolecule.comlgcstandards.com By adding a known quantity of the ¹⁵N₄-labeled compound to a sample, any variations in sample extraction, handling, and instrument analysis that affect the analyte will also affect the internal standard in the same way. The ratio of the labeled to unlabeled compound as measured by the mass spectrometer allows for precise and accurate calculation of the unlabeled guanyl urea concentration.

Tracer for Metabolic and Environmental Fate Studies: As guanyl urea is a known metabolite of metformin, the ¹⁵N₄-labeled version can be used to trace the metabolic fate of the drug and its transformation products in vivo and in vitro. smolecule.com Similarly, it can be used in environmental studies to track the degradation and transport of this contaminant in aquatic systems. The distinct isotopic signature allows researchers to follow the path of the nitrogen atoms from the parent compound into various degradation products.

Mechanistic Elucidation: The presence of four nitrogen atoms in the guanyl urea molecule provides multiple sites for isotopic labeling. By using a fully ¹⁵N-labeled molecule, researchers can more definitively study reaction mechanisms, as any nitrogen-containing fragments or products derived from the labeled guanyl urea will also carry the isotopic label, aiding in their identification and structural characterization. nih.gov

Scope and Objectives of Contemporary Academic Research on Guanyl Urea-¹⁵N₄ Hydrochloride

Contemporary research utilizing Guanyl Urea-¹⁵N₄ Hydrochloride is primarily focused on analytical and environmental chemistry, as well as metabolism studies. Key objectives of this research include:

Developing and validating robust analytical methods: A primary objective is the development of sensitive and specific analytical methods, typically using liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of guanyl urea in various matrices. Guanyl Urea-¹⁵N₄ Hydrochloride is crucial in this context as an internal standard to ensure the accuracy and reliability of these methods. smolecule.compharmaffiliates.com

Environmental monitoring and fate studies: Researchers are using Guanyl Urea-¹⁵N₄ Hydrochloride to investigate the environmental occurrence, persistence, and transformation of guanyl urea, which enters ecosystems primarily through wastewater effluent containing metabolites of metformin. smolecule.com The labeled compound helps in understanding the degradation pathways and rates of this emerging contaminant in surface waters and wastewater treatment processes.

Pharmacokinetic and metabolism studies: In the field of pharmacology and toxicology, there is an interest in better understanding the formation and elimination of guanyl urea in individuals taking metformin. Guanyl Urea-¹⁵N₄ Hydrochloride can be used as a tracer in controlled studies to quantify the extent of metformin metabolism to guanyl urea and to study its pharmacokinetic profile.

Metal complexation and analysis: Unlabeled guanylurea has been noted for its use in the detection and separation of metals like nickel from cobalt. lgcstandards.comcymitquimica.comtheclinivex.com While less of a primary focus for the labeled compound, its well-defined chemical properties could be applied in advanced analytical techniques for tracing metal-ligand interactions and quantifying metal ions.

Data Tables

Table 1: Chemical Properties of Guanyl Urea-¹⁵N₄ Hydrochloride

PropertyValueSource(s)
IUPAC Name bis(¹⁵N)(azanyl)methylideneurea;hydrochloride smolecule.com
Molecular Formula C₂H₇Cl¹⁵N₄O smolecule.comlgcstandards.comcymitquimica.com
Molecular Weight 142.53 g/mol smolecule.comlgcstandards.comcymitquimica.com
Appearance White to Off-White Solid pharmaffiliates.comtheclinivex.com
Canonical SMILES C(=NC(=O)N)(N)N.Cl smolecule.com
Isomeric SMILES C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl smolecule.com
InChI Key IFVXVYPDZQJILI-XHQOJWOGSA-N smolecule.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7ClN4O B13843237 Guanyl Urea-15N4 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7ClN4O

Molecular Weight

142.53 g/mol

IUPAC Name

bis(15N)(azanyl)methylideneurea;hydrochloride

InChI

InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1;

InChI Key

IFVXVYPDZQJILI-XHQOJWOGSA-N

Isomeric SMILES

C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl

Canonical SMILES

C(=NC(=O)N)(N)N.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment Protocols for Guanyl Urea 15n4 Hydrochloride

Advanced Synthetic Routes for Specific ¹⁵N₄ Incorporation

The synthesis of Guanyl Urea-¹⁵N₄ Hydrochloride primarily involves the reaction of cyanoguanidine with hydrochloric acid. smolecule.com The strategic incorporation of ¹⁵N atoms at all four nitrogen positions requires careful selection of labeled precursors and optimization of reaction conditions to ensure high isotopic purity and yield.

Selection of ¹⁵N-Labeled Precursors and Building Blocks

The foundational step in synthesizing Guanyl Urea-¹⁵N₄ Hydrochloride is the choice of appropriate ¹⁵N-labeled starting materials. The common precursor, cyanoguanidine, can be synthesized using ¹⁵N-labeled compounds to introduce the isotopes at the desired positions. smolecule.com

Key ¹⁵N-labeled precursors that can be utilized include:

¹⁵N-labeled Cyanoguanidine: This is the most direct precursor. Its synthesis involves reactions with other ¹⁵N-labeled simple molecules. smolecule.com

¹⁵N-labeled Ammonia (B1221849) (¹⁵NH₃): A fundamental building block, ¹⁵NH₃ can be used in the synthesis of various nitrogen-containing compounds, including the precursors to guanylurea (B105422). smolecule.comcore.ac.uk

¹⁵N-labeled Urea (B33335) (CO(¹⁵NH₂)₂): As urea is structurally related to guanylurea, isotopically labeled urea can be a key starting material or intermediate. core.ac.ukresearchgate.net The synthesis of ¹⁵N-labeled urea itself can be achieved from ¹⁵NH₃, carbon monoxide, and sulfur. core.ac.uk

¹⁵N-labeled Amines and Cyanamide (B42294) Derivatives: Copper- and silver-based catalysts can facilitate the coupling of ¹⁵N-enriched amines with cyanamide derivatives to form the core structure of guanylurea. smolecule.com

The selection of these precursors is dictated by the specific synthetic pathway chosen and the desired efficiency of ¹⁵N incorporation. For instance, using ¹⁵N-labeled ammonia or benzoyl isothiocyanate in cyclization reactions is a strategy to minimize isotopic dilution, though it may increase material costs. smolecule.com

Optimization of Reaction Conditions for High Isotopic Purity and Yield

Achieving high isotopic purity and yield in the synthesis of Guanyl Urea-¹⁵N₄ Hydrochloride necessitates meticulous optimization of reaction conditions. This involves controlling parameters such as temperature, pressure, reaction time, and the use of catalysts.

Key Optimization Strategies:

Catalysis: The use of catalysts is crucial for efficient C-N bond formation under mild conditions. Copper- and silver-based catalysts have been shown to facilitate the coupling of ¹⁵N-enriched amines with cyanamide derivatives in aqueous media, achieving yields greater than 85%. smolecule.com Phase-transfer catalysts, like amino amide-based guanidinium (B1211019) salts, can further enhance reaction efficiency. smolecule.com

Reaction Temperature and Pressure: For syntheses involving gases like ¹⁵NH₃ and CO, controlling temperature and pressure is critical. For example, the synthesis of ¹⁵N-labeled urea from these precursors has been investigated at temperatures around 100 °C and pressures ranging from 1.22 to 1.91 MPa. core.ac.uk

Solvent and pH: The choice of solvent and control of pH are important for directing the reaction pathway and preventing unwanted side reactions. For instance, the reaction of cyanoguanidine with various acids (hydrochloric, sulfuric, nitric, or perchloric) yields the corresponding guanylurea salts. researchgate.net

Reaction Time: Optimizing the reaction time is a balance between maximizing product formation and minimizing the potential for side reactions or degradation. Studies on ¹⁵N-labeled urea synthesis have explored reaction times of around 3 hours. core.ac.uk

Recent advancements in computational tools, such as Bayesian optimization guided by graph neural networks, offer a data-driven approach to rapidly identify optimal reaction conditions, which can be significantly faster than traditional experimental methods. nih.gov

Table 1: Factors Influencing Isotopic Purity and Yield

Parameter Influence on Synthesis Optimized Conditions Example
Catalyst Enhances reaction rate and selectivity. Copper- or silver-based catalysts for C-N bond formation. smolecule.com
Temperature Affects reaction kinetics and equilibrium. 100 °C for ¹⁵N-urea synthesis. core.ac.uk
Pressure Crucial for reactions involving gaseous precursors. 1.22 to 1.91 MPa for ¹⁵N-urea synthesis. core.ac.uk
¹⁵N Precursor Determines the sites and efficiency of isotopic labeling. ¹⁵N-labeled cyanoguanidine or ¹⁵N-ammonia. smolecule.com

| Reaction Time | Impacts conversion rate and by-product formation. | 3 hours for ¹⁵N-urea synthesis. core.ac.uk |

Stereochemical Considerations in Isotopic Synthesis (if applicable to Guanyl Urea derivatives)

For guanylurea itself, which is a relatively small and achiral molecule, stereochemical considerations are generally not applicable. However, when considering derivatives of guanylurea, particularly those with chiral centers, stereochemistry becomes a critical aspect of the synthesis. The introduction of substituents on the guanylurea backbone can create stereogenic centers, leading to the possibility of different stereoisomers. nottingham.ac.ukresearchgate.net

While the core synthesis of Guanyl Urea-¹⁵N₄ Hydrochloride does not involve stereochemistry, the principles of stereoselective synthesis would be paramount if preparing chiral derivatives. This would involve the use of chiral catalysts or starting materials to control the formation of the desired stereoisomer.

Methodologies for Isotopic Purity Verification and Enrichment Level Determination

Following the synthesis of Guanyl Urea-¹⁵N₄ Hydrochloride, it is imperative to verify the isotopic purity and determine the precise level of ¹⁵N enrichment. This is accomplished using sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Mass Spectrometry for Isotopic Abundance Measurement

Mass spectrometry (MS) is a cornerstone technique for determining the isotopic composition of a molecule. nih.gov By measuring the mass-to-charge ratio of ions, MS can distinguish between molecules containing the lighter ¹⁴N isotope and those enriched with the heavier ¹⁵N isotope.

Procedure:

Sample Ionization: The Guanyl Urea-¹⁵N₄ Hydrochloride sample is introduced into the mass spectrometer and ionized, typically using techniques like electron impact (EI) or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

Detection and Quantification: The detector measures the abundance of each isotopic species. The ratio of the ion containing ¹⁵N to the ion containing ¹⁴N provides the isotopic enrichment level. nih.gov

For complex samples, hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) are employed to separate guanylurea from other components before mass analysis. researchgate.netresearchgate.netnih.gov This ensures that the measured isotopic ratio is accurate and specific to the target compound. The natural abundance of ¹⁵N is approximately 0.37%, and enrichment in labeled compounds can be precisely quantified against this baseline. vulcanchem.comciaaw.org

Table 2: Mass Spectrometry for Isotopic Abundance

Technique Description Application to Guanyl Urea-¹⁵N₄
Isotope Ratio MS (IRMS) A highly precise method for measuring isotopic ratios of light stable isotopes. Provides accurate determination of the ¹⁵N/¹⁴N ratio. obs-vlfr.fr
GC-MS Separates volatile compounds before mass analysis. Can be used to analyze derivatized guanylurea to ensure purity before isotopic analysis. nih.govnih.gov

| LC-MS/MS | Separates non-volatile compounds and provides structural information through fragmentation. | Ideal for analyzing Guanyl Urea-¹⁵N₄ Hydrochloride directly in complex mixtures and confirming its identity. researchgate.netrsc.org |

Nuclear Magnetic Resonance Spectroscopy for Site-Specific ¹⁵N Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of specific atoms within a molecule. ¹⁵N NMR, in particular, is invaluable for confirming the positions of the ¹⁵N labels within the Guanyl Urea-¹⁵N₄ Hydrochloride molecule. nih.govwikipedia.org

Key Aspects of ¹⁵N NMR:

Chemical Shifts: The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment. This allows for the differentiation of the four nitrogen atoms in the guanylurea structure, confirming that labeling has occurred at all intended sites. wikipedia.orgnasa.gov

Coupling Constants: The coupling between ¹⁵N and adjacent nuclei (e.g., ¹H or ¹³C) provides further structural confirmation. wikipedia.org

Quantitative Analysis: While less precise for isotopic abundance than IRMS, ¹⁵N NMR can provide quantitative estimates of enrichment at each specific nitrogen site. researchgate.net

Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are often used to enhance the signal-to-noise ratio, making the detection of ¹⁵N signals more efficient. wikipedia.org The use of ¹⁵N-labeled compounds is essential for many advanced NMR experiments that are used to study the structure and dynamics of molecules. nih.govuni-muenchen.de

Table 3: Mentioned Compound Names

Compound Name
Guanyl Urea-¹⁵N₄ Hydrochloride
Cyanoguanidine
Hydrochloric acid
¹⁵N-labeled Cyanoguanidine
¹⁵N-labeled Ammonia
¹⁵N-labeled Urea
Carbon monoxide
Sulfur
¹⁵N-enriched amines
Cyanamide derivatives
Benzoyl isothiocyanate
Amino amide-based guanidinium salts
Sulfuric acid
Nitric acid

Advanced Spectroscopic and Spectrometric Characterization of Guanyl Urea 15n4 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Leveraging ¹⁵N Isotope

The presence of four spin-½ ¹⁵N nuclei transforms Guanyl Urea-15N4 Hydrochloride into an ideal candidate for sophisticated NMR analysis. Unlike the broad, often uninformative signals from the natural abundance ¹⁴N isotope, the ¹⁵N nuclei provide sharp, well-resolved resonances, facilitating precise structural and dynamic investigations.

The chemical shift of a ¹⁵N nucleus is exceptionally sensitive to its local electronic environment, including hybridization, charge distribution, and hydrogen bonding. In this compound, four distinct nitrogen environments are expected in its most stable protonated form. The protonation occurs on the imino nitrogen of the guanidinyl group, creating a resonance-stabilized cation.

The analysis of ¹⁵N chemical shifts provides direct evidence for the primary structure and allows for the investigation of potential tautomeric equilibria. For instance, a significant difference in chemical shifts would be observed between the sp²-hybridized imino and amino nitrogens of the guanidinium (B1211019) moiety and the sp²-hybridized amide nitrogen of the urea (B33335) moiety. The distinct electronic nature of the guanidinium group versus the urea group leads to a clear differentiation of their respective nitrogen signals. Fast proton exchange between the amino groups on the NMR timescale could lead to averaged signals, the chemical shifts of which would still provide valuable information about the dominant tautomeric form in solution.

Table 1: Predicted ¹⁵N NMR Chemical Environments and Shift Ranges for Guanyl Urea-15N4 Cation
Nitrogen Atom PositionHybridizationChemical EnvironmentExpected ¹⁵N Chemical Shift Range (δ, ppm)*Structural Information Provided
N1 (Imino)sp²Guanidinium Imino (-C(=¹⁵N H₂⁺)-)200 - 280Confirms protonation site and delocalized positive charge within the guanidinium group.
N2 (Amino)sp²Guanidinium Amino (-¹⁵N H₂)80 - 140Differentiated from urea nitrogen; confirms sp² character due to resonance.
N3 (Urea Linker)sp²Urea Amide (-C(=O)-¹⁵N H-)130 - 190Intermediate shift, influenced by both the carbonyl and guanidinium groups.
N4 (Urea Terminal)sp²Urea Terminal Amino (-C(=O)-¹⁵N H₂)70 - 120Most shielded nitrogen, characteristic of a primary amide/urea terminal group.

Note: Chemical shift ranges are approximate and can vary based on solvent, pH, and temperature. Referenced relative to liquid NH₃.

Scalar (J) couplings observed in high-resolution NMR spectra provide definitive proof of through-bond connectivity. The ¹⁵N₄ labeling enables the measurement of several critical coupling constants.

¹J(¹⁵N,¹H) Coupling: The one-bond coupling between ¹⁵N and directly attached protons is typically in the range of 70-100 Hz. Measuring these couplings confirms the presence of N-H bonds at each nitrogen position and can help distinguish between -NH and -NH₂ groups through integration and multiplicity in coupled spectra.

¹J(¹⁵N,¹³C) Coupling: One-bond couplings between ¹⁵N and adjacent ¹³C nuclei (measured via ¹³C NMR or specialized 2D NMR experiments) establish the C-N backbone of the molecule. The magnitude of ¹J(¹⁵N,¹³C) is sensitive to the hybridization and bond order, providing further structural validation. For example, the ¹J(¹⁵N,¹³C) value for the C=N bond in the guanidinium moiety would differ significantly from that of the C-N bonds.

ⁿJ(¹⁵N,¹⁵N) Coupling: A unique advantage of the ¹⁵N₄ label is the ability to measure two-bond couplings (²J(¹⁵N,¹⁵N)) across the N-C-N linkages. Observing a ²J coupling between the guanidinium nitrogens (N1/N2) and the urea linker nitrogen (N3) would provide unambiguous evidence for the guanyl-urea connectivity. The magnitude of these couplings (typically small, 0-15 Hz) is conformation-dependent and offers insights into the preferred rotational geometry around the C-N bonds.

Table 2: Key Heteronuclear Coupling Constants in this compound
Coupling Constant TypeInteracting NucleiTypical Magnitude (Hz)Structural Information Derived
¹J(¹⁵N,¹H)N1-H, N2-H, N3-H, N4-H70 - 100Confirms direct N-H bonds for all four nitrogen atoms.
¹J(¹⁵N,¹³C)N1/N2-C(guanidinyl), N3-C(guanidinyl), N3/N4-C(urea)10 - 25Establishes the C-N skeletal framework and connectivity.
²J(¹⁵N,¹⁵N)N2-C-N30 - 15Unambiguously confirms the guanyl-to-urea C-N linkage.

Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times for each ¹⁵N nucleus provide quantitative information about the molecular dynamics in solution.

T₁ (Spin-Lattice Relaxation): This parameter is sensitive to fast molecular motions (picosecond to nanosecond timescale). In this compound, the T₁ values for the different nitrogens can reveal variations in local mobility. For example, the terminal urea -¹⁵NH₂ group (N4) might exhibit a longer T₁ value compared to the more rigid nitrogens within the core of the molecule (N1, N3), indicating greater rotational freedom.

T₂ (Spin-Spin Relaxation): This parameter is sensitive to both fast and slow motions. The T₂ values, which determine the NMR line width, can provide insights into slower conformational exchange processes.

¹H-¹⁵N Nuclear Overhauser Effect (NOE): The NOE is dependent on the dipole-dipole interaction between protons and ¹⁵N nuclei. Measuring the heteronuclear NOE can further refine the understanding of molecular tumbling and internal motions, corroborating the data obtained from T₁ and T₂ measurements.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition and isotopic enrichment of this compound.

HRMS provides a highly accurate mass measurement, allowing for the direct confirmation of the successful incorporation of four ¹⁵N atoms. The mass of the protonated molecular ion [M+H]⁺ is shifted significantly compared to its unlabeled counterpart. The natural abundance molecule consists of ¹⁴N (atomic mass ≈ 14.003 Da), while the labeled compound contains ¹⁵N (atomic mass ≈ 15.000 Da). This results in a mass increase of approximately 3.988 Da for the ¹⁵N₄-labeled molecule. The experimentally measured accurate mass must match the theoretical calculation to within a few parts per million (ppm), providing definitive confirmation of the isotopic labeling and elemental formula.

Table 3: Theoretical Mass Comparison of Unlabeled and ¹⁵N₄-Labeled Guanylurea (B105422) Cation [M+H]⁺
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)Mass Difference (Da)
Unlabeled Guanylurea Cation [M+H]⁺[C₂H₇N₄O]⁺103.06143N/A
Guanyl Urea-15N4 Cation [M+H]⁺ [C₂H₇¹⁵N₄ O]⁺107.04948+3.98805

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The ¹⁵N₄ label serves as an invaluable tracer to elucidate these fragmentation pathways, which in turn confirms the molecular structure. By analyzing the mass of the fragments, one can determine how many ¹⁵N atoms are retained or lost in each fragmentation step.

Common fragmentation pathways for the guanylurea cation involve the neutral loss of small molecules such as ammonia (B1221849) (NH₃), isocyanic acid (HNCO), or cyanamide (B42294) (H₂NCN). With ¹⁵N₄ labeling, these losses become ¹⁵NH₃, H¹⁵NCO, and H₂¹⁵N-C≡¹⁵N, respectively. Observing the predicted mass shifts in the fragment ions provides unambiguous evidence for the connectivity of the atoms in the parent molecule. For example, the loss of H¹⁵NCO to produce the ¹⁵N-labeled guanidinium ion is a key diagnostic fragmentation that confirms the urea substructure.

Table 4: Diagnostic MS/MS Fragmentations of Guanyl Urea-15N4 Cation [M+H]⁺
Parent Ion m/z (Da)Neutral LossFragment Ion FormulaFragment Ion m/z (Da)Structural Implication
107.04948¹⁵NH₃ (18.02358 Da)[C₂H₄¹⁵N₃O]⁺89.02590Confirms the presence of a terminal -¹⁵NH₂ group that can be eliminated as ammonia.
107.04948H¹⁵NCO (44.00293 Da)[CH₆¹⁵N₃]⁺63.04655Key Fragment: Confirms urea substructure loss, leaving the ¹⁵N₃-Guanidinium ion.
107.04948H₂¹⁵N₂ (44.02404 Da)[C₂H₅¹⁵N₂O]⁺63.02544Indicates fragmentation within the guanidinyl moiety.

Quantitative Method Development Utilizing 15N4 as an Internal Standard in LC-MS/MS

The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS analysis, offering the highest degree of accuracy and precision. scispace.comwuxiapptec.com this compound, in which the four nitrogen atoms of the guanylurea structure are replaced with the heavy isotope ¹⁵N, is an ideal internal standard for the quantification of its unlabeled counterpart, guanylurea. bmuv.denih.gov Guanylurea is a significant transformation product of the widely used antidiabetic drug metformin (B114582), and its monitoring in environmental and biological matrices is of considerable interest. mun.ca

The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical behavior to the analyte of interest. wuxiapptec.com this compound co-elutes with unlabeled guanylurea under typical chromatographic conditions and exhibits the same ionization efficiency and fragmentation pattern in the mass spectrometer. scispace.com This co-identity ensures that any variability encountered during sample preparation—such as extraction inefficiencies, matrix effects (ion suppression or enhancement), or fluctuations in instrument response—affects both the analyte and the internal standard equally. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to reliable and reproducible quantification. scispace.com

The development of a quantitative LC-MS/MS method involves several key steps:

Selection of Precursor and Product Ions: In tandem mass spectrometry, specific mass-to-charge (m/z) transitions are monitored for both the analyte and the internal standard. For guanylurea, the precursor ion [M+H]⁺ would be selected, and upon collision-induced dissociation, a characteristic product ion would be monitored. For this compound, the precursor ion will have an m/z value that is 4 units higher than unlabeled guanylurea due to the four ¹⁵N atoms. The fragmentation pattern is expected to be analogous, with product ions also shifted by the corresponding number of incorporated ¹⁵N atoms. This mass difference prevents signal overlap between the analyte and the internal standard. mdpi.com

Chromatographic Separation: A suitable liquid chromatography method, often employing hydrophilic interaction liquid chromatography (HILIC) for polar compounds like guanylurea, is developed to achieve good peak shape and retention, separating the analyte from matrix interferences. mun.ca

Method Validation: The method is rigorously validated to assess its performance. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. africanjournalofbiomedicalresearch.comnih.gov The use of this compound is crucial for accurately determining these parameters, particularly for correcting matrix effects which can be a significant issue in complex samples like wastewater or plasma. nih.govnih.gov

A research report by the German Environment Agency (UBA) explicitly lists this compound as a chemical standard used in the development of LC-MS/MS methods for analyzing pharmaceuticals in environmental samples, confirming its application in this context. bmuv.denih.gov

Parameter Description Role of this compound
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Ensures the response ratio of analyte/IS is linear over the desired concentration range.
Accuracy The closeness of the measured value to the true value.Corrects for systematic errors from sample processing and matrix, improving accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Minimizes variability from sample handling and instrument response, enhancing reproducibility.
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the sample matrix.As it is equally affected by the matrix, it allows for accurate correction of signal suppression or enhancement. wuxiapptec.com
Recovery The efficiency of the extraction process.By comparing the IS response in an extracted sample to a neat solution, it provides a true measure of analyte loss during extraction.

Vibrational Spectroscopy (FTIR, Raman) and Isotopic Shift Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about a molecule's structure, bonding, and conformation by probing its characteristic vibrational modes. sapub.orgmdpi.com The substitution of atoms with their heavier isotopes, such as ¹⁴N with ¹⁵N, induces predictable shifts in these vibrational frequencies, a phenomenon known as isotopic shift. wikipedia.orglibretexts.org This effect is a powerful tool for unambiguously assigning vibrational bands to specific atomic groups within the molecule. researchgate.net

A comprehensive vibrational analysis of guanylurea hydrochloride (the unlabeled analogue) has been conducted, providing a foundational dataset of its characteristic FTIR and Raman bands. rsc.org These assignments are crucial for interpreting the spectra of the ¹⁵N-labeled species.

Correlation of 15N Labeling with Characteristic Vibrational Modes

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in the vibration. libretexts.org When ¹⁴N atoms (atomic mass ≈ 14.003) are replaced by ¹⁵N atoms (atomic mass ≈ 15.000), the reduced mass of the vibrating functional group increases, resulting in a downward shift (to lower wavenumbers) of the associated spectral bands. wikipedia.org

For this compound, all four nitrogen atoms are labeled. Therefore, vibrational modes involving significant nitrogen atom motion are expected to exhibit a noticeable isotopic shift. Key vibrational modes of guanylurea that would be affected include:

N-H Stretching: Bands associated with the stretching of N-H bonds in the amino (–NH₂) and imino (=NH) groups.

C-N Stretching: Vibrations involving the stretching of the carbon-nitrogen bonds within the guanidinium and urea moieties.

N-H Bending/Deformation: In-plane and out-of-plane bending modes of the N-H bonds.

Amide-like Bands: Complex vibrational modes, analogous to amide bands in peptides, that involve coupled C=O stretching, N-H bending, and C-N stretching. The "Amide II" and "Amide III" type vibrations, which have significant contributions from N-H and C-N motions, are particularly sensitive to ¹⁵N labeling. mdpi.com

The table below, based on the assignments for unlabeled guanylurea hydrochloride by Romero et al. (1998), predicts the vibrational modes that would be most significantly affected by ¹⁵N₄ labeling. rsc.org

Vibrational Mode (Unlabeled) Typical Wavenumber (cm⁻¹) Expected Effect of ¹⁵N₄ Labeling
ν(N-H)3400 - 3100Significant downward shift
ν(C=O)~1700Minor shift (due to coupling with C-N modes)
δ(NH₂) (Scissoring)~1650Significant downward shift
ν(C-N) / Amide II-like1600 - 1500Significant downward shift
ν(C-N) / Amide III-like1300 - 1200Significant downward shift
ρ(NH₂) (Rocking)~1100Downward shift

Conformational Analysis and Intermolecular Interactions Probed by 15N Isotopic Effects

The crystal structure of guanylurea hydrochloride reveals a planar cation with significant π-electron delocalization across the N-C-N-C-O skeleton. rsc.org This structure is stabilized by extensive intra- and intermolecular hydrogen bonding, forming a polymer-like chain. These hydrogen bonds play a critical role in determining the molecule's conformation and its vibrational spectrum.

Isotopic labeling can serve as a non-perturbative probe to study these interactions. While the electronic structure and, therefore, the hydrogen bonding potential remain unchanged upon isotopic substitution, the resulting shifts in vibrational frequencies can provide refined insights into the nature of these bonds.

For instance, the magnitude of the isotopic shift for an N-H stretching vibration (ν(N-H)) can be correlated with the strength of the hydrogen bond it participates in. A stronger hydrogen bond weakens the N-H covalent bond, lowering its frequency. The isotopic shift (Δν = ν(¹⁴N-H) - ν(¹⁵N-H)) provides a sensitive measure of the coupling and anharmonicity of this vibration, which are influenced by the hydrogen bonding environment.

Applications of Guanyl Urea 15n4 Hydrochloride in Mechanistic and Pathway Elucidation Studies

Elucidation of Chemical Reaction Mechanisms via 15N Tracing

The use of 15N-labeled compounds is a cornerstone in the study of chemical reaction mechanisms, providing unambiguous evidence for molecular rearrangements and transformation pathways. nih.govresearchgate.net

By strategically placing 15N labels within the Guanyl Urea-15N4 Hydrochloride molecule, chemists can follow the fate of each nitrogen atom throughout a chemical reaction. This is particularly valuable in understanding complex reactions where multiple nitrogen atoms are involved, such as in the synthesis of nitrogen heterocycles or in rearrangement reactions. nih.govresearchgate.net For instance, in the study of heterocyclization reactions, 15N labeling can definitively establish which nitrogen atoms from the starting material are incorporated into the final product ring structure. nih.gov Analysis of the resulting products and intermediates by mass spectrometry or 15N NMR spectroscopy reveals the precise location of the isotopic labels, thereby mapping the transformation pathway. alfa-chemistry.comnih.gov

Illustrative Example of 15N Tracing in a Hypothetical Rearrangement Reaction:

Consider a hypothetical acid-catalyzed rearrangement of Guanyl Urea-15N4. By analyzing the 15N distribution in the product, researchers could determine if the rearrangement involves the migration of a specific nitrogen atom.

Starting MaterialHypothetical Product A (No Rearrangement)Hypothetical Product B (Rearrangement)
Guanyl Urea-15N415N labels remain in their original positions15N labels have migrated to new positions

This type of analysis provides direct evidence of the reaction mechanism, which is often difficult to obtain through other methods.

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction and identifying the rate-determining step. google.com The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., 14N) to that of a molecule with a heavier isotope (e.g., 15N). google.com A primary 15N KIE is observed when a bond to a nitrogen atom is being broken or formed in the rate-determining step. google.com

In studies involving this compound, measuring the KIE can provide insight into reactions where a C-N bond is cleaved or formed. For example, in an enzyme-catalyzed hydrolysis of guanyl urea (B33335), a significant KIE would suggest that the cleavage of a C-N bond is part of the slowest step in the reaction. acs.org Conversely, a KIE near unity would indicate that this bond-breaking event is not rate-limiting. nih.gov These studies are crucial for understanding enzyme mechanisms and designing inhibitors. google.comnih.gov

Typical 15N Kinetic Isotope Effects in Enzymatic Reactions:

Enzyme/ReactionObserved 15N KIE (k14/k15)Interpretation
Cytidine Deaminase acs.org1.0109C-N bond cleavage is partially rate-determining.
Mutant Cytidine Deaminase (His102Asn) acs.org1.033C-N bond cleavage is the major rate-determining step.
Liver Alcohol Dehydrogenase nih.gov0.9989C-N bond changes are not involved in the rate-determining step.

Tracing Nitrogen Metabolism and Biochemical Pathways

15N-labeled compounds are invaluable for tracing the intricate pathways of nitrogen metabolism in biological systems. acs.orgnih.gov this compound can serve as a specific probe to understand the fate of guanidino-containing compounds.

Stable isotope labeling is a standard technique for tracing the flow of elements in molecular, ecological, and biogeochemical research. nih.gov In a typical experiment, a biological system, such as a cell culture or an ex vivo tissue model, is incubated with this compound. researchgate.net Over time, samples of the cells and the surrounding media are collected and analyzed by mass spectrometry or NMR to determine the incorporation of 15N into various metabolites. acs.orgresearchgate.net This allows researchers to map the metabolic fate of the guanyl urea nitrogen.

This approach, known as metabolic flux analysis, can quantify the rates of different metabolic pathways. nih.gov For example, by tracking the appearance of 15N in amino acids like arginine and proline, researchers can determine the extent to which the nitrogen from guanyl urea is utilized for their synthesis. nih.gov

Guanidine (B92328) derivatives are a class of compounds with diverse biological activities. nih.gov Understanding how they are metabolized is crucial for drug development and toxicology. This compound can be used to investigate the enzymatic pathways responsible for the breakdown of such compounds.

For instance, studies have identified enzymes like guanylurea (B105422) hydrolase, which catalyzes the hydrolysis of guanylurea to ammonia (B1221849) and guanidine. smolecule.com By using 15N-labeled guanyl urea, researchers can confirm the products of this reaction and study the enzyme's mechanism in detail. Furthermore, the labeled substrate can be used to screen for and characterize new enzymes involved in guanidine metabolism in various organisms. researchgate.netresearchgate.net

Example of Metabolite Tracking in a Cell Culture Study:

Time Point15N Enrichment in Guanyl Urea15N Enrichment in Metabolite X15N Enrichment in Metabolite Y
0 hr99%0%0%
6 hr75%15%5%
24 hr20%50%25%

Environmental Fate and Biogeochemical Nitrogen Cycling Studies

The widespread use of certain pharmaceuticals has led to concerns about their environmental fate and the impact of their transformation products. nih.gov Guanyl urea is a known transformation product of the widely used antidiabetic drug metformin (B114582). nih.govnih.gov Using this compound as a tracer can help elucidate its persistence, degradation pathways, and role in the broader biogeochemical nitrogen cycle. researchgate.netcopernicus.org

By introducing the labeled compound into soil or water samples, scientists can track its movement and transformation under various environmental conditions. wikipedia.org This includes monitoring its uptake by microorganisms, its potential for leaching into groundwater, and its conversion into other nitrogenous compounds like ammonia, nitrate (B79036), and nitrogen gas. copernicus.orgthuenen.deresearchgate.net The 15N gas-flux method, for example, allows for the quantification of N2 and N2O fluxes from denitrification in soil. thuenen.decopernicus.orgd-nb.info Such studies are essential for conducting accurate environmental risk assessments. nih.gov

Tracking Nitrogen Transformations in Environmental Matrices (e.g., soil, water)

The use of this compound as an internal standard and tracer provides a robust method for monitoring the movement and transformation of nitrogen in environmental systems. As guanylurea is a significant environmental transformation product of both the widely used pharmaceutical metformin and the agricultural fertilizer additive dicyandiamide (B1669379), understanding its fate is crucial. smolecule.comresearchgate.net The stable ¹⁵N label allows researchers to distinguish the target analyte from background nitrogen sources, enabling precise quantification and pathway analysis. smolecule.com

In environmental studies, this compound is frequently added to water and soil samples as an internal standard prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This application is essential for accurately determining the concentration of unlabeled guanylurea in various environmental compartments. For instance, a large-scale study across watersheds in Canada utilized this compound to measure guanylurea concentrations in surface water and sediment, revealing its widespread presence. researchgate.netresearchgate.net The results showed that in surface water, guanylurea was often found at higher concentrations than its parent compound, metformin, whereas the opposite was true in sediment samples, highlighting different fate and transport mechanisms in these matrices. researchgate.netresearchgate.net

The ¹⁵N label is fundamental to tracing the journey of nitrogen from guanylurea through key biogeochemical processes. These processes, which govern the availability and form of nitrogen in the environment, include:

Mineralization: The conversion of organic nitrogen into inorganic ammonium (B1175870) (NH₄⁺) by microorganisms. ufl.edu By tracking the appearance of ¹⁵N-labeled ammonium, researchers can quantify the rate at which guanylurea is mineralized.

Nitrification: The microbial oxidation of ammonium to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻). ufl.edu Following the ¹⁵N label through these oxidation states provides direct evidence of guanylurea's contribution to nitrate loading in aquatic and terrestrial systems.

Denitrification: The anaerobic microbial conversion of nitrate to dinitrogen gas (N₂), which is then lost to the atmosphere. soilsa.com This process can be tracked by monitoring the isotopic signature of the gases produced.

By using this compound, scientists can differentiate the nitrogen originating from this specific contaminant from the vast pool of other nitrogen sources, providing clear insights into its role in nutrient cycling and potential for environmental contamination.

Table 1: Environmental Concentrations of Metformin and Guanylurea in a Canadian Watershed Study

This interactive table summarizes the detection frequencies and comparative concentrations of metformin and its transformation product guanylurea in surface water and sediment samples.

MatrixAnalyteDetection Frequency (%)Predominant CompoundSource
Surface WaterMetformin51.0Guanylurea researchgate.netresearchgate.net
Surface WaterGuanylurea50.7Guanylurea researchgate.netresearchgate.net
SedimentMetformin65.5Metformin researchgate.net
SedimentGuanylurea20.0Metformin researchgate.net

Degradation Pathway Elucidation and Metabolite Identification of Nitrogenous Compounds

The stable isotope label in this compound is a powerful asset for elucidating the biodegradation pathways of nitrogen-containing compounds. Because the isotopically labeled compound behaves chemically and biologically identically to its unlabeled counterpart, it can be introduced into a system to trace the formation of subsequent metabolites with high confidence. smolecule.com Mass spectrometry techniques can then selectively detect the ¹⁵N-labeled intermediates and final degradation products, allowing for unambiguous pathway construction.

Guanylurea was once considered a persistent, "dead-end" transformation product of metformin. researchgate.net However, recent research has disproven this, identifying specific microorganisms capable of its degradation. The use of ¹⁵N-labeled guanylurea has been instrumental in these studies.

Key research findings include:

A strain of the bacterium Pseudomonas mendocina (strain GU), isolated from municipal wastewater treatment plant sludge, was shown to completely mineralize guanylurea. researchgate.net It utilizes the compound as its sole nitrogen source. smolecule.com

The degradation pathway in P. mendocina involves a four-step enzymatic process initiated by the enzyme guanylurea hydrolase, which breaks down guanylurea into one equivalent each of ammonia and guanidine. smolecule.comresearchgate.net The use of this compound would allow researchers to follow the ¹⁵N label as it is incorporated into ¹⁵N-ammonia and ¹⁵N-guanidine.

Other bacteria, such as Variovorax sp., have also been identified as capable of degrading guanylurea. researchgate.net

By tracking the ¹⁵N signature, researchers can confirm the sequence of metabolic reactions and identify key intermediates that might otherwise be present in concentrations too low to detect or be masked by other compounds in the matrix. This approach provides definitive evidence for proposed degradation mechanisms. smolecule.com

Table 2: Microbial Degradation of Guanylurea

This interactive table details the findings from studies on the biodegradation of guanylurea by specific bacterial strains.

MicroorganismDegradation PathwayKey EnzymeMetabolitesSource
Pseudomonas mendocina strain GUGuanylurea → Guanidine → Further degradation to NH₃ + CO₂Guanylurea hydrolaseAmmonia, Guanidine smolecule.comresearchgate.net
Aminobacter sp. METMetformin → GuanylureaMetformin hydrolaseGuanylurea smolecule.com
Variovorax sp. strain VCCapable of degrading guanylureaNot specifiedNot specified researchgate.net

Computational and Theoretical Chemistry Insights into Guanyl Urea 15n4 Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Geometry Optimization and Conformational Analysis of 15N-Substituted Guanyl Urea (B33335)

The process of geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufba.brnih.gov For the guanylurea (B105422) cation, crystallographic studies and computational models show a structure with significant π-electron delocalization across the guanidine (B92328) and urea moieties. researchgate.net The structure is characterized by strong intramolecular hydrogen bonding between the amino groups of the guanidine portion and the carbonyl oxygen of the ureic group, leading to a planar or near-planar conformation. researchgate.net

The introduction of four 15N isotopes into the guanylurea structure to form Guanyl Urea-15N4 Hydrochloride is expected to have a minimal, yet theoretically present, effect on the optimized geometry. The primary influence of isotopic substitution is on the vibrational energy of the molecule, not the electronic potential energy surface. Therefore, bond lengths and bond angles should remain largely unchanged. Any subtle variations would arise from changes in the zero-point vibrational energy (ZPVE), which can slightly alter the effective molecular geometry. However, these changes are typically on the order of thousandths of an Ångstrom and are generally considered negligible for most structural considerations.

Table 1: Predicted Optimized Geometrical Parameters for Guanylurea Cation Note: This data is based on calculations for the unlabeled guanylurea cation. The values for the 15N4-substituted cation are expected to be nearly identical.

ParameterBond Length (Å)Bond Angle (°)
C=O~1.25
C-N (Urea)~1.36
C-N (Guanidine)~1.33
N-C-N (Urea)~118
O=C-N (Urea)~121
N-C-N (Guanidine)~120

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman frequencies) Accounting for 15N Isotope Effects

Spectroscopic parameters are highly sensitive to the isotopic composition of a molecule. Computational methods are invaluable for predicting these parameters and understanding the impact of isotopic labeling. nih.govnih.govrsc.org

Infrared (IR) and Raman Frequencies: Vibrational frequencies are directly dependent on the masses of the vibrating atoms. The substitution of 14N (atomic mass ≈ 14.003 u) with the heavier 15N isotope (atomic mass ≈ 15.000 u) will lead to a predictable decrease in the vibrational frequencies of modes involving nitrogen atom motion. nih.gov DFT calculations on guanylurea have assigned the vibrational bands, with characteristic peaks for C=N, C-N, and NH2 group vibrations. researchgate.netrsc.org For this compound, all vibrational modes involving the four nitrogen atoms, such as N-H stretching, bending, and C-N stretching, would be red-shifted to lower wavenumbers compared to the unlabeled compound. The magnitude of this shift is proportional to the extent of nitrogen atom displacement in that specific vibrational mode.

Table 2: Predicted Vibrational Frequencies for Guanylurea and Expected Shifts for 15N4 Isotopologue Note: Frequencies are based on DFT calculations for unlabeled guanylurea/dicyandiamide (B1669379). researchgate.net The shift is a qualitative prediction.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unlabeled)Expected Shift for 15N4
N-H Stretch3400 - 3500Significant Red-shift
C≡N Stretch (Imino tautomer)~2186Moderate Red-shift
C=N Stretch~1645Moderate Red-shift
NH₂ Bending1500 - 1600Moderate Red-shift
C-N Stretch1000 - 1200Moderate Red-shift

NMR Chemical Shifts: The prediction of NMR chemical shifts via quantum chemical calculations has become a standard tool for structure elucidation. nih.govarxiv.orgresearchgate.net The 15N isotope possesses a nuclear spin (I=1/2), making it NMR-active. The chemical shift is sensitive to the local electronic environment. While the electronic structure is not significantly altered by isotopic substitution, a small "isotope effect" on the chemical shifts of neighboring nuclei (like 1H and 13C) can be observed. More importantly, direct detection of the 15N nuclei provides specific information. The chemical shifts of the four distinct nitrogen atoms in this compound can be predicted using GIAO (Gauge-Independent Atomic Orbital) methods. rsc.org These calculations would reveal four distinct 15N resonances, reflecting the different chemical environments of the urea nitrogen, the two guanidine amino nitrogens, and the central guanidine nitrogen.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The energy, shape, and distribution of these orbitals provide insight into the molecule's electrophilic and nucleophilic sites.

For the guanylurea cation, the HOMO is typically localized on the electron-rich guanidine and urea groups, while the LUMO is distributed over the π-system. researchgate.netgrafiati.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. grafiati.com

The 15N4 isotopic substitution in this compound will have a negligible effect on the HOMO and LUMO energy levels and their spatial distribution. This is because the electronic Schrödinger equation is independent of atomic masses. Therefore, the reactivity predictions based on FMO analysis for the unlabeled guanylurea cation—such as its propensity to act as a hydrogen bond donor or its sites for protonation and coordination—remain valid for the 15N4-labeled compound. at.ua

Table 3: Predicted FMO Properties for Guanylurea Cation Note: Values are representative and depend on the level of theory. They are expected to be nearly identical for the 15N4 isotopologue.

PropertyPredicted ValueImplication
HOMO Energy~ -7.0 eVElectron-donating capability
LUMO Energy~ -1.5 eVElectron-accepting capability
HOMO-LUMO Gap~ 5.5 eVHigh kinetic stability

Molecular Dynamics Simulations to Understand Dynamics and Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment, such as solvent molecules. researchgate.netdntb.gov.ua

Influence of Isotopic Substitution on Dynamic Behavior and Solvation

In an MD simulation, the trajectories of atoms and molecules are calculated by integrating Newton's laws of motion. The increased mass of the 15N atoms in this compound, compared to the 14N atoms in the natural compound, will directly affect its dynamic properties. Specifically, the heavier isotopologue will exhibit slightly slower translational and rotational diffusion. Vibrational motions involving nitrogen will also have lower frequencies, as discussed previously.

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of guanylurea hydrochloride in the solid state and in solution is heavily influenced by its ability to form extensive hydrogen bonding networks. researchgate.netiucr.org The N-H groups of the cation are potent hydrogen bond donors, while the carbonyl oxygen and the chloride anion are strong acceptors. researchgate.netat.ua

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Strategies for Complex ¹⁵N-Labeled Guanyl Urea (B33335) Derivatives

The future development of ¹⁵N-labeled compounds hinges on the creation of versatile and efficient synthetic methodologies. For Guanyl Urea-¹⁵N4 and its derivatives, research is moving beyond current methods, which typically involve the reaction of a labeled precursor like cyanoguanidine with hydrochloric acid. smolecule.com Future strategies will likely focus on chemoenzymatic and modular approaches to create more complex, functionally diverse guanyl urea structures.

Key Research Thrusts:

Enzymatic Synthesis: The use of enzymes could offer highly specific and efficient routes to complex ¹⁵N-labeled molecules. nih.gov Researchers may explore enzymes capable of constructing the guanyl urea backbone from simpler, fully labeled precursors, providing access to derivatives that are challenging to obtain through traditional organic synthesis. This method could yield compounds with high isotopic purity under mild reaction conditions. nih.gov

Modular "Click Chemistry" Approaches: Developing a suite of ¹⁵N-labeled building blocks that can be readily assembled would significantly accelerate the synthesis of diverse guanyl urea derivatives. This might involve preparing a core ¹⁵N-labeled guanyl urea structure that can be modified with various functional groups using high-yield reactions.

Advanced Precursor Synthesis: Research into the synthesis of novel, highly enriched ¹⁵N-labeled starting materials is fundamental. For instance, developing scalable methods for producing precursors like ¹⁵N-aminoguanidine or ¹⁵N-guanidine sulfate (B86663) can broaden the range of possible derivatives. rsc.org A reported nitrogen replacement process, where the ¹⁵N atom from a simple source like glycine-¹⁵N is incorporated into aromatic heterocycles, showcases the kind of innovative bond-cleavage and formation strategies that could be adapted for urea derivatives. rsc.org

A comparative table of potential synthetic routes is presented below.

Synthetic StrategyAdvantagesPotential ChallengesRelevant Precursors
Traditional Organic Synthesis Established and well-understood reaction pathways.Often requires harsh conditions; may have limitations in complexity and yield.Cyanoguanidine-¹⁵N4, ¹⁵N-Urea
Chemoenzymatic Synthesis High specificity, mild reaction conditions, high potential yield.Enzyme discovery and optimization can be time-consuming and costly.[¹⁵N]Uracil, [¹³C₆]Glucose, ¹⁵N-Ammonia
Modular Assembly Rapid generation of a library of diverse derivatives.Requires development of robust and universally applicable reaction conditions.Core ¹⁵N-labeled guanyl urea scaffold with reactive handles.

Integration of ¹⁵N4 Labeling with Advanced Hyphenated Analytical Techniques

The presence of the stable heavy isotope ¹⁵N makes Guanyl Urea-¹⁵N4 Hydrochloride an ideal internal standard for quantitative analysis using mass spectrometry (MS). symeres.commedchemexpress.com Future opportunities lie in coupling its use with the most advanced hyphenated analytical techniques to push the boundaries of sensitivity and specificity in complex matrices. nih.gov

Hyphenated techniques combine a separation method with a detection method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). bccampus.cachromatographyonline.com The ¹⁵N4 label allows the compound to be distinguished from its unlabeled analogue, correcting for variations during sample preparation and ionization. nih.gov

Emerging Applications:

High-Resolution Mass Spectrometry (HRMS): Integrating ¹⁵N4-labeled standards with HRMS can significantly enhance quantitative proteomics and metabolomics. The precise mass of the labeled standard allows for confident identification and accurate quantification of related metabolites in complex biological samples.

Liquid Chromatography-Infrared Spectroscopy (LC-IR): While MS provides information on molecular fragments, LC-IR provides data on molecular bonds. chromatographyonline.com Using Guanyl Urea-¹⁵N4 as a tracer in LC-IR studies could help elucidate structural changes in nitrogen-containing compounds during chromatographic separation or degradation studies.

Tandem Mass Spectrometry (MS/MS): In MS/MS applications, the specific fragmentation pattern of the ¹⁵N4-labeled parent ion can be used to develop highly selective and sensitive quantification methods, crucial for environmental analysis and pharmacokinetic studies. bccampus.ca

Hyphenated TechniqueSeparation PrincipleDetection PrincipleAdvantage of ¹⁵N4 Labeling
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryProvides high selectivity and sensitivity for quantification in complex mixtures. bccampus.ca
GC-MS Gas ChromatographyMass SpectrometryIdeal for volatile and thermally stable derivatives; label aids in identification. chromatographyonline.com
LC-HRMS Liquid ChromatographyHigh-Resolution Mass SpectrometryEnables precise mass measurement for unambiguous formula determination.
LC-IR Liquid ChromatographyInfrared SpectroscopyAllows for the study of structural features and bonding environments in real-time. chromatographyonline.com

Expansion of Mechanistic Studies to New Classes of Nitrogen-Containing Compounds

The incorporation of ¹⁵N labels is a powerful tool for elucidating reaction mechanisms, especially in nitrogen-rich heterocycles. rsc.orgbeilstein-journals.org The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants via Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous information about molecular structure and chemical transformations, which can be difficult to obtain using conventional NMR methods alone. beilstein-journals.orgrsc.org

Guanyl Urea-¹⁵N4 Hydrochloride can serve as a precursor or model compound to study a variety of reactions involving nitrogen-containing molecules. For instance, ¹⁵N labeling studies have been crucial in determining which nitrogen atoms are lost in certain elimination reactions, challenging previously accepted mechanisms. acs.org

Future research could involve using Guanyl Urea-¹⁵N4 to:

Trace Nitrogen Pathways: Follow the path of the four distinct nitrogen atoms through complex reaction sequences, such as rearrangements and ring-closing reactions.

Elucidate Catalytic Cycles: In reactions catalyzed by metal complexes, the ¹⁵N label can help determine the coordination of the substrate to the metal center and track the transformation of the nitrogen-containing functional group.

Study Enzyme Mechanisms: Investigate the mechanism of enzymes that process urea or guanidine-containing substrates, providing insights into substrate binding and turnover.

Exploration of Guanyl Urea-¹⁵N4 in Materials Science and Catalysis (where nitrogen incorporation is key)

Nitrogen-containing compounds are integral to the development of advanced materials and catalysts. rsc.org Urea and its derivatives are used in applications ranging from fertilizers to the synthesis of energetic materials and polymers. smolecule.comrsc.org The unique properties of Guanyl Urea-¹⁵N4 open up novel avenues for research in these fields.

Potential Research Areas:

Nitrogen-Doped Carbon Materials: Nitrogen doping is a key strategy for enhancing the catalytic activity and electronic properties of carbon materials like graphene and carbon nanotubes. Guanyl Urea-¹⁵N4 could serve as a ¹⁵N-doping source, allowing researchers to use techniques like solid-state NMR and X-ray Photoelectron Spectroscopy (XPS) to precisely track the location, bonding environment (e.g., pyridinic, graphitic N), and role of the incorporated nitrogen atoms in catalytic processes, such as the urea oxidation reaction. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The guanidinium (B1211019) group can act as a ligand to form coordination complexes. Using Guanyl Urea-¹⁵N4 as a building block for new polymers or MOFs would enable detailed structural analysis and the study of host-guest interactions involving the nitrogen sites.

Electrocatalysis: There is growing interest in the electrocatalytic synthesis of urea from nitrogen and carbon dioxide as a sustainable alternative to the industrial Haber-Bosch and Bosch-Meiser processes. nih.gov While not a direct catalyst itself, ¹⁵N4-labeled guanyl urea could be used as a standard in studies aimed at understanding the reaction mechanism of urea formation on catalyst surfaces, helping to identify rate-limiting steps and suppress by-product formation. nih.gov

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing Guanyl Urea-<sup>15</sup>N4 Hydrochloride across labs?

  • Adhere to FAIR principles: Document synthesis steps in electronic lab notebooks (ELNs) with metadata (e.g., batch numbers, solvent lots). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Collaborate via platforms like ResearchGate to troubleshoot cross-lab variability in isotopic purity .

Cross-Disciplinary and Ethical Considerations

Q. What ethical guidelines apply to isotopic labeling studies involving human subjects?

  • Ensure compliance with institutional review boards (IRBs) for tracer studies. Disclose risks of isotopic exposure (minimal for <sup>15</sup>N) and obtain informed consent. Use double-blinded designs where feasible, and anonymize data in publications to protect participant privacy .

Q. Q. How can researchers leverage metabolomics datasets to explore novel applications of Guanyl Urea-<sup>15</sup>N4 Hydrochloride?

  • Integrate untargeted metabolomics (LC-MS/MS) with pathway analysis tools (e.g., MetaboAnalyst) to identify perturbed pathways (e.g., arginine metabolism). Cross-reference with databases like KEGG or HMDB to propose mechanistic hypotheses. Collaborative platforms like GNPS enable data sharing and validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.